molecular formula C11H15NO2 B7498671 N-(2-hydroxyethyl)-N,2-dimethylbenzamide

N-(2-hydroxyethyl)-N,2-dimethylbenzamide

Cat. No.: B7498671
M. Wt: 193.24 g/mol
InChI Key: RCBRFGLDOCWMHS-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-N,2-dimethylbenzamide is a benzamide derivative characterized by a 2-methyl-substituted benzene ring, an amide group, and N-substituents comprising a hydroxyethyl (-CH₂CH₂OH) and a methyl (-CH₃) group.

Properties

IUPAC Name

N-(2-hydroxyethyl)-N,2-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-9-5-3-4-6-10(9)11(14)12(2)7-8-13/h3-6,13H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBRFGLDOCWMHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N(C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

The structural features of N-(2-hydroxyethyl)-N,2-dimethylbenzamide can be contrasted with related benzamides (Table 1):

Table 1: Structural Comparison of Benzamide Derivatives

Compound Name Key Functional Groups Molecular Weight (g/mol) Applications/Properties References
This compound 2-methylbenzamide, N-hydroxyethyl, N-methyl ~193 (calculated) Potential directing group, drug intermediate Inferred
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methylbenzamide, N-hydroxy-tert-butyl - Metal-catalyzed C–H functionalization
N,2-Dimethylbenzamide 2-methylbenzamide, N-methyl 149.19 Unknown (reference standard)
N-(2-Hydroxyethyl)benzamide Benzamide, N-hydroxyethyl - Ester synthesis intermediate (29% yield)
  • Hydroxyethyl vs. Tertiary Alcohol Groups: The hydroxyethyl group in the target compound contrasts with the bulky tert-butyl alcohol group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide.
  • Dimethyl Substitution : Compared to N,2-dimethylbenzamide (lacking a hydroxyethyl group), the target compound’s additional hydroxyl group increases polarity, likely enhancing aqueous solubility for biological applications .

Key Differences :

  • N-(2-hydroxyethyl nitrate)-2,4,6-trinitrobenzamide () introduces a nitrate ester via nitration, demonstrating how functionalization of the hydroxyethyl group can alter stability and reactivity. The target compound’s hydroxyethyl group could similarly be modified for tailored applications.

Physicochemical Properties

  • Solubility: The hydroxyethyl group improves water solubility compared to non-polar analogues like N,2-dimethylbenzamide. This is critical for drug delivery or catalytic processes requiring aqueous environments .
  • Thermal Stability : Nitrate derivatives (e.g., ) show high thermal sensitivity, whereas the target compound’s stability would depend on the absence of explosive functional groups .

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